molecular formula C14H28ClNO3 B13442752 5-Aminolevulinic acid nonyl ester hydrochloride

5-Aminolevulinic acid nonyl ester hydrochloride

Cat. No.: B13442752
M. Wt: 293.83 g/mol
InChI Key: APVSTDKRIFAPQC-UHFFFAOYSA-N
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Description

5-Aminolevulinic acid nonyl ester hydrochloride is a derivative of 5-aminolevulinic acid, a naturally occurring compound involved in the biosynthesis of heme, chlorophyll, and vitamin B12. This esterified form is often used in photodynamic therapy and other medical applications due to its enhanced lipophilicity, which allows for better cellular uptake and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminolevulinic acid nonyl ester hydrochloride typically involves the esterification of 5-aminolevulinic acid with nonanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Aminolevulinic acid nonyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.

    Reduction: Reduction reactions can convert the ester back to its parent acid form.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products Formed

    Protoporphyrin IX: Formed through oxidation.

    5-Aminolevulinic acid: Formed through reduction.

    Various substituted esters: Formed through substitution reactions.

Scientific Research Applications

5-Aminolevulinic acid nonyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.

    Biology: Studied for its role in cellular metabolism and its effects on cell growth and differentiation.

    Medicine: Widely used in photodynamic therapy for the treatment of various cancers and skin conditions. It is also used in fluorescence-guided surgery to visualize malignant tissues.

    Industry: Employed in the production of agricultural chemicals and as a growth promoter for plants.

Mechanism of Action

The mechanism of action of 5-aminolevulinic acid nonyl ester hydrochloride involves its conversion to protoporphyrin IX within cells. Protoporphyrin IX is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). These ROS cause cellular damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and organelles, leading to the selective destruction of malignant cells.

Comparison with Similar Compounds

Similar Compounds

    5-Aminolevulinic acid: The parent compound, less lipophilic and has lower cellular uptake.

    Hexaminolevulinate: Another esterified form with a hexyl group, used in similar applications but with different pharmacokinetics.

    Methyl aminolevulinate: Used in photodynamic therapy, with different absorption and distribution properties.

Uniqueness

5-Aminolevulinic acid nonyl ester hydrochloride is unique due to its enhanced lipophilicity, which allows for better penetration into cells and tissues. This property makes it particularly effective in photodynamic therapy and other medical applications where cellular uptake is crucial.

Properties

Molecular Formula

C14H28ClNO3

Molecular Weight

293.83 g/mol

IUPAC Name

nonyl 5-amino-4-oxopentanoate;hydrochloride

InChI

InChI=1S/C14H27NO3.ClH/c1-2-3-4-5-6-7-8-11-18-14(17)10-9-13(16)12-15;/h2-12,15H2,1H3;1H

InChI Key

APVSTDKRIFAPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCC(=O)CN.Cl

Origin of Product

United States

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